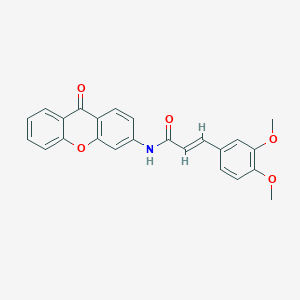

![molecular formula C19H22N6O B2674924 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE CAS No. 1448045-09-7](/img/structure/B2674924.png)

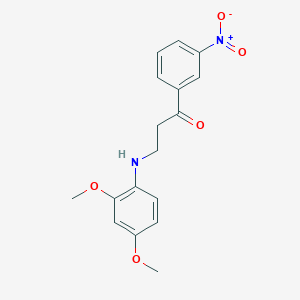

2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide” is a novel derivative designed and synthesized for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of this compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process was designed to create potent anti-tubercular agents .Molecular Structure Analysis

The molecular structure of this compound was analyzed during its synthesis. Single crystals were developed for further analysis . The crystal system at 100 K is triclinic, with specific measurements and angles .Chemical Reactions Analysis

The compound was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, it exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .科学的研究の応用

Synthesis Techniques

A study highlights the aqueous synthesis of methylimidazo[1,2-a]pyridines, including derivatives similar to the compound , without the deliberate addition of catalysts. This method also successfully synthesized imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions. The use of acetonitrile as a solvent and Ag-catalyzed intramolecular aminooxygenation produced imidazo[1,2-a]pyridine-3-carbaldehydes with moderate to good yields (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Biological Activity

Experimental and theoretical studies have been conducted on the functionalization reactions of certain carboxylic acids and acid chlorides with 2,3-diaminopyridine, leading to the formation of products that could be precursors or structurally related to the target compound, thereby providing a basis for further exploration of its biological activities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Antimycobacterial Properties

Research into novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, based on the structure discovered in a lab, indicates significant activity against drug-sensitive/resistant Mycobacterium tuberculosis strains. This suggests the compound's potential application as an antimycobacterial agent, which could be pivotal for tuberculosis treatment (Kai Lv, Linhu Li, Bo Wang, Mingliang Liu, Bin Wang, Weiyi Shen, Huiyuan Guo, Yu Lu, 2017).

特性

IUPAC Name |

2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-14-18(25-9-3-2-4-16(25)23-14)19(26)22-12-15-5-10-24(11-6-15)17-13-20-7-8-21-17/h2-4,7-9,13,15H,5-6,10-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFTXJPZSOCROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

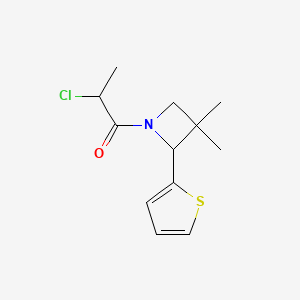

![Rac-tert-butyl n-{[(3r,4r)-4-aminooxolan-3-yl]methyl}carbamate](/img/structure/B2674841.png)

![propyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2674842.png)

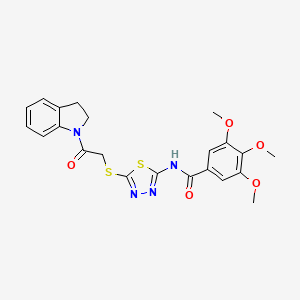

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)